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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070 Get Quote

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction
LUF5834, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-

ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-ribose partial agonist for the adenosine

A1 and A2A receptors.[1] The discovery of LUF5834 challenged the traditional understanding

that a ribose moiety is essential for adenosine receptor agonism.[1] This compound has

emerged as a valuable pharmacological tool for studying adenosine receptor function and

holds potential for therapeutic applications in conditions where modulation of the adenosinergic

system is beneficial. This technical guide provides a comprehensive overview of the discovery,

synthesis, and biological characterization of LUF5834.

Physicochemical Properties and Data
LUF5834 is a potent ligand for adenosine receptors, exhibiting selectivity for A1 and A2A

subtypes over the A3 receptor.[2] Its key physicochemical and pharmacological parameters are

summarized below.
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Property Value Reference

Chemical Name

2-Amino-4-(4-

hydroxyphenyl)-6-[(1H-

imidazol-2-ylmethyl)thio]-3,5-

pyridinecarbonitrile

Molecular Formula C17H12N6OS [2]

Molecular Weight 348.38 g/mol [2]

CAS Number 333962-91-7 [2]

Purity ≥98% (HPLC) [2]

Solubility Soluble to 100 mM in DMSO [2]

Storage Store at -20°C [2]

Binding Affinity and Efficacy
The interaction of LUF5834 with adenosine receptor subtypes has been characterized through

various in vitro assays. The following tables summarize the key binding affinity (Ki) and

functional efficacy (EC50) values.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

Receptor Subtype Ki (nM) Assay Conditions Reference

A1 2.6

Competition binding

assay using

[3H]DPCPX

[2]

A2A 2.6

Competition binding

assay using

[3H]ZM241385

[2]

A3 538

Competition binding

assay using [125I]AB-

MECA

[2]
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Table 2: Functional Efficacy (EC50) of LUF5834 at Human Adenosine Receptors

Receptor Subtype EC50 (nM) Assay Type Reference

A2A 12
cAMP accumulation

assay
[2]

A2B 12
cAMP accumulation

assay
[2]

Synthesis of LUF5834
While a specific, detailed synthesis protocol for LUF5834 is not publicly available, a likely

synthetic route can be inferred from the synthesis of analogous 2-amino-3,5-dicyanopyridine

derivatives.[3][4] The general strategy involves a multi-component reaction to construct the

core pyridine scaffold.

Proposed Synthetic Pathway:

A plausible synthesis of LUF5834 would likely involve a one-pot, three-component reaction of

4-hydroxybenzaldehyde, malononitrile, and 2-((1H-imidazol-2-yl)methyl)thio-malononitrile,

catalyzed by a base such as piperidine or a Lewis acid.

4-Hydroxybenzaldehyde

One-Pot Reaction

Malononitrile

2-((1H-imidazol-2-yl)methyl)thio-malononitrile

Base Catalyst (e.g., Piperidine)

LUF5834
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Click to download full resolution via product page

Proposed one-pot synthesis of LUF5834.

Mechanism of Action and Signaling Pathways
LUF5834 acts as a partial agonist at adenosine A1 and A2A receptors.[1] Unlike traditional

adenosine agonists that rely on the ribose moiety for their activity, LUF5834 interacts with a

distinct set of amino acid residues within the binding pocket of the A2A receptor.[5]

Adenosine A1 Receptor Signaling
Activation of the adenosine A1 receptor by LUF5834 primarily couples to inhibitory G proteins

(Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels.[6] Additionally, A1 receptor activation can stimulate phospholipase C

(PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which

in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7]
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LUF5834-mediated A1 receptor signaling.

Adenosine A2A Receptor Signaling
Upon binding of LUF5834, the adenosine A2A receptor couples to stimulatory G proteins (Gs).

[8] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and

subsequent activation of protein kinase A (PKA).[9][10] PKA can then phosphorylate various

downstream targets, modulating gene expression and cellular function.
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LUF5834-mediated A2A receptor signaling.

Experimental Protocols
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The characterization of LUF5834 has relied on standard pharmacological assays. Detailed

below are the general methodologies for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of LUF5834 for adenosine receptors.

Protocol Outline:

Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype

are prepared by homogenization and centrifugation.[11]

Assay Buffer: A suitable buffer, typically Tris-HCl with MgCl2, is used.[11]

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]DPCPX for A1,

[3H]ZM241385 for A2A) and varying concentrations of LUF5834.[1][8]

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.[11]

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.[11]

Data Analysis: Competition binding curves are generated, and IC50 values are determined.

Ki values are calculated using the Cheng-Prusoff equation.[8]
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Workflow for a radioligand binding assay.

cAMP Accumulation Assay
This functional assay measures the ability of LUF5834 to stimulate or inhibit the production of

cyclic AMP, providing its efficacy (EC50) value.

Protocol Outline:

Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate

media.[12]

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[13]

Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12] For Gi-coupled

receptors, forskolin is often used to stimulate basal cAMP levels.
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Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.[14]

cAMP Detection: The concentration of cAMP is quantified using a competitive immunoassay,

often employing fluorescence resonance energy transfer (FRET) or enzyme-linked

immunosorbent assay (ELISA) technology.[12][15]

Data Analysis: Dose-response curves are plotted to determine the EC50 value of LUF5834.

[12]

Plate receptor-expressing cells

Treat cells with LUF5834 and PDE inhibitor

Lyse cells to release intracellular cAMP

Quantify cAMP levels using an immunoassay

Analyze data to determine EC50 value

Click to download full resolution via product page

Workflow for a cAMP accumulation assay.

Conclusion
LUF5834 is a significant pharmacological agent that has advanced our understanding of

adenosine receptor biology. Its unique non-ribose structure and partial agonist activity at A1

and A2A receptors make it a valuable tool for research. This guide provides a foundational
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understanding of its discovery, synthesis, and characterization, intended to support further

investigation and potential therapeutic development by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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